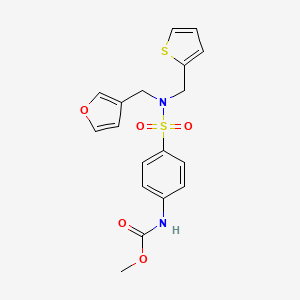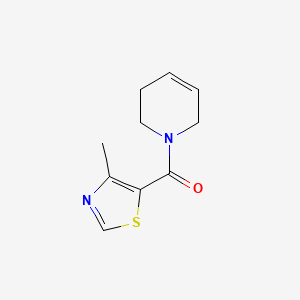
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of pyridine derivatives with thiazole derivatives under controlled conditions. One common method involves the use of a condensation reaction where the pyridine ring is fused with the thiazole ring through a methanone linkage. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Scientific Research Applications
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways, which are crucial for the compound’s therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2,6-dimethylpyridine and 4-aminopyridine.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole.
Uniqueness
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,2,3,6-tetrahydropyridine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-8-9(14-7-11-8)10(13)12-5-3-2-4-6-12/h2-3,7H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWWOBZNDWQWOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
![1-(1,2-benzoxazol-3-yl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2783333.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2783334.png)
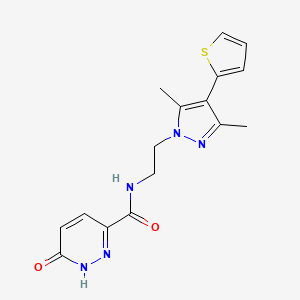
![Tert-butyl (3R,4R)-4-hydroxy-1-oxa-6-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B2783336.png)
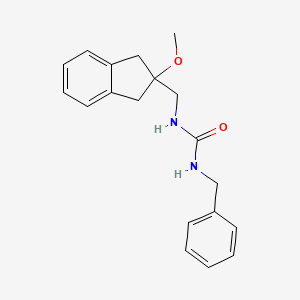

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)
![2-({7-[(4-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(3-methoxypropyl)acetamide](/img/structure/B2783343.png)
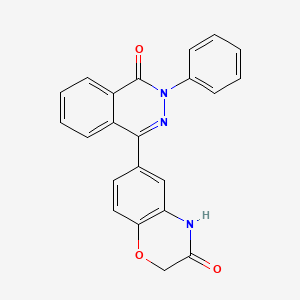

![1'-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine](/img/structure/B2783349.png)
